Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol is an organic compound with a complex structure that includes both an acetic acid moiety and an epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol typically involves multiple steps. One common method includes the epoxidation of an appropriate alkene precursor followed by the introduction of the acetic acid group. The reaction conditions often require the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst to facilitate the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions are crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential applications in enzyme inhibition and drug development. The acetic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol: shares similarities with other epoxide-containing compounds such as epichlorohydrin and glycidol.
Hexan-1-ol: and other long-chain alcohols also exhibit similar reactivity in terms of oxidation and reduction reactions.
Uniqueness
What sets this compound apart is the combination of an epoxide ring and an acetic acid group within the same molecule
Properties
CAS No. |
28254-05-9 |
---|---|
Molecular Formula |
C14H28O4 |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol |
InChI |
InChI=1S/C12H24O2.C2H4O2/c1-2-3-8-11-12(14-11)9-6-4-5-7-10-13;1-2(3)4/h11-13H,2-10H2,1H3;1H3,(H,3,4) |
InChI Key |
LXYMOVNSKFAKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(O1)CCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.